(6-Bromo-2-methoxy-1-naphthyl)acetonitrile

Organic Synthesis Nitrile Installation Process Chemistry

Researchers optimizing melatonin receptor ligands or exploring Rho kinase inhibitors often face linear synthetic routes that limit SAR exploration. (6-Bromo-2-methoxy-1-naphthyl)acetonitrile solves this with dual orthogonal reactivity: • 6-Br enables late-stage Suzuki/Heck/Sonogashira cross-coupling for C-C diversification. • 1-Acetonitrile independently converts to amines, carboxylic acids, or tetrazoles. • Distinct mp 147°C vs 7-methoxy isomer (48-50°C) enables rapid identity verification. Supplied at 95% purity with ambient global shipping.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 92643-17-9
Cat. No. B1269423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-methoxy-1-naphthyl)acetonitrile
CAS92643-17-9
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C=C2)Br)CC#N
InChIInChI=1S/C13H10BrNO/c1-16-13-5-2-9-8-10(14)3-4-11(9)12(13)6-7-15/h2-5,8H,6H2,1H3
InChIKeyGZBQPAVETVFEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-2-methoxy-1-naphthyl)acetonitrile Procurement Guide


(6-Bromo-2-methoxy-1-naphthyl)acetonitrile is a naphthalene derivative featuring a bromine atom at the 6-position, a methoxy group at the 2-position, and an acetonitrile substituent at the 1-position. This substitution pattern creates a versatile synthetic intermediate with orthogonal reactivity handles: the bromine enables transition metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed into amines, carboxylic acids, tetrazoles, and other pharmacologically relevant functional groups. The compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, with a typical commercial purity of 95% and a melting point of 147 °C [1].

Synthetic Utility
Orthogonal handle scaffold for medicinal chemistry library synthesis
Reactivity Profile
Aryl bromide supports cross-coupling; nitrile enables amine, acid, or tetrazole diversification
Procurement Context
Commercial availability at typical purity supports hit-to-lead and SAR exploration

Why Generic Analogs Cannot Replace (6-Bromo-2-methoxy-1-naphthyl)acetonitrile


Generic substitution with other naphthylacetonitrile derivatives is not feasible due to the unique orthogonality of the reactive handles. The 6-bromo substituent serves as a critical cross-coupling handle for C–C bond formation via Suzuki, Heck, or Sonogashira reactions, enabling late-stage diversification that is incompatible with non-halogenated analogs such as (6-methoxy-2-naphthyl)acetonitrile. Conversely, the 2-methoxy group provides electronic and steric tuning that distinguishes this compound from 6-bromo-2-naphthaleneacetonitrile. The 1-acetonitrile group is positioned peri to the 2-methoxy group, creating a unique steric environment that can influence regioselectivity in subsequent transformations compared to 7-methoxy-1-naphthyl analogs used in agomelatine synthesis. These structural features collectively dictate that simple in-class replacement results in divergent synthetic utility and biological target engagement profiles, as described below.

Target (6-Bromo-2-methoxy-1-naphthyl)acetonitrile
Unique peri-naphthalene arrangement of bromide, methoxy, and nitrile handles enables orthogonal diversification not available in non-halogenated or non-methoxy analogs.
Substitute (6-Methoxy-2-naphthyl)acetonitrile
Lacks the aryl bromide cross-coupling handle; late-stage diversification at the 6-position via Suzuki or Heck reactions may not be supported.
Substitute (7-Methoxy-1-naphthyl)acetonitrile
Positional isomer with distinct steric environment; regioselectivity in subsequent transformations and physical handling properties may differ significantly.

(6-Bromo-2-methoxy-1-naphthyl)acetonitrile: Quantitative Differentiation


Cyanation Yield Advantage

The target compound is synthesized from 6-bromo-1-(chloromethyl)-2-methoxynaphthalene via reaction with potassium cyanide, achieving a yield of approximately 74% . This yield is comparable to the cyanation of structurally similar non-brominated 1-(chloromethyl)-2-methoxynaphthalene, indicating that the 6-bromo substituent does not adversely affect the nitrile installation step, a key consideration for process scalability relative to other halogenated intermediates where competing side reactions can depress yield.

Cyanation Yield
Class-level inference
Approximately 74% yield from 6-bromo-1-(chloromethyl)-2-methoxynaphthalene with KCN
Nitrile installation efficiency is preserved; 6-bromo substituent does not compromise key synthetic step.
Yield falls within expected 65–85% range; data to verify with direct comparator study.
Organic Synthesis Nitrile Installation Process Chemistry

Commercial Purity vs. Non-Brominated Analog

The commercially available purity of (6-bromo-2-methoxy-1-naphthyl)acetonitrile is 95% from a leading supplier . This is identical to the purity specification for the non-brominated analog (6-methoxy-2-naphthyl)acetonitrile (95%, CAS 71056-96-7) , demonstrating that the presence of the bromine atom does not compromise achievable purity in commercial production. This equivalency in purity simplifies procurement qualification for researchers transitioning between brominated and non-brominated scaffolds.

Commercial Purity
Cross-study comparable
95% purity matches non-brominated analog (6-methoxy-2-naphthyl)acetonitrile specification
Bromine substitution does not reduce achievable purity in commercial production.
Simplifies procurement qualification when transitioning between scaffold analogs.
Quality Control Building Block Purity Vendor Comparison

Melting Point vs. 7-Methoxy Isomer

The melting point of (6-bromo-2-methoxy-1-naphthyl)acetonitrile is 147 °C [1]. In contrast, the positional isomer (7-methoxy-1-naphthyl)acetonitrile, the key agomelatine intermediate, has a melting point of 48–50 °C [2]. This 97–99 °C difference provides a distinct solid-state handling advantage and a clear analytical marker for identity verification by melting point determination, reducing the risk of misidentification during procurement and inventory management.

Melting Point
Cross-study comparable
147 °C — 97–99 °C higher than 7-methoxy positional isomer (48–50 °C)
Supports rapid identity verification and simplified solid-state handling during inventory management.
Provides low-cost analytical differentiation from commonly co-stocked 7-methoxy analog.
Physicochemical Properties Solid-State Characterization Quality Control

Orthogonal Reactivity: Cross-Coupling and Nitrile Diversification

The (6-bromo-2-methoxy-1-naphthyl)acetonitrile scaffold combines two orthogonal functional groups: an aryl bromide capable of Pd-catalyzed cross-coupling (e.g., Suzuki–Miyaura) [1], and a nitrile group that can be converted to primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition). This dual functionality is absent in non-brominated analogs such as (6-methoxy-2-naphthyl)acetonitrile, which lack the cross-coupling handle, and in 6-bromo-2-naphthaleneacetonitrile, which lacks the methoxy group that can serve as a directing group or be demethylated to a hydroxyl for further functionalization. While no direct comparative study quantifies the synthetic throughput advantage, the presence of two orthogonal handles in a single scaffold is a class-level differentiator that reduces the step count in library synthesis relative to scaffolds requiring separate introduction of these functional groups.

Orthogonal Reactivity
Class-level inference
Dual orthogonal handles: aryl bromide (cross-coupling) + nitrile (diversification to amine, acid, tetrazole)
May reduce synthetic step count in library synthesis relative to monofunctional scaffolds.
Quantitative step-count advantage is target-dependent; no standardized head-to-head study available.
Synthetic Methodology Cross-Coupling Functional Group Interconversion

Application Scenarios for (6-Bromo-2-methoxy-1-naphthyl)acetonitrile


Late-Stage Diversification for Library Synthesis

In hit-to-lead optimization programs, the 6-bromo group enables late-stage Suzuki–Miyaura coupling to introduce aryl or heteroaryl diversity at the naphthalene 6-position, while the acetonitrile group can be independently converted to a primary amine, carboxylic acid, or tetrazole for target engagement. This dual orthogonal reactivity, supported by the compound's commercial availability at 95% purity , reduces the number of synthetic steps required to explore structure–activity relationships compared to linear sequences using non-brominated precursors.

Melatoninergic Ligand & Agomelatine Analog Synthesis

The naphthalene core with 1-acetonitrile and 2-methoxy substitution is directly related to the agomelatine pharmacophore. The 6-bromo substituent provides a site for structural diversification to modulate MT1/MT2 receptor subtype selectivity. The compound's higher melting point (147 °C) relative to the 7-methoxy positional isomer (48–50 °C) [1] facilitates purification and handling during analog synthesis, making it a preferred intermediate for SAR studies on melatonin receptor ligands.

Rho Kinase Inhibitor Development

Derivatives of the 6-bromo-2-methoxy-1-naphthyl scaffold, such as the morpholine acetamide conjugate, have demonstrated Rho kinase inhibitory activity . The acetonitrile serves as a precursor to the acetamide linkage, while the bromine allows further structural optimization via cross-coupling. For laboratories exploring this chemotype, procurement of the acetonitrile building block provides a validated entry point into a biologically active chemical space.

Quality Control & Identity Verification

The distinct melting point of 147 °C [1] provides a rapid, instrument-free identity check that distinguishes this compound from the commonly co-stocked (7-methoxy-1-naphthyl)acetonitrile (mp 48–50 °C). This physical property differentiation is valuable for research facilities managing multiple naphthylacetonitrile building blocks, reducing the risk of cross-contamination or misidentification during synthetic workflows.

Application
Selection Property
Validation Focus
Library Synthesis & Late-Stage Diversification
Orthogonal reactivity handles (Br, CN)
Suzuki coupling efficiency; nitrile interconversion yield
Melatoninergic Ligand SAR Studies
Naphthalene core with 1-CN, 2-OMe; 6-Br diversification site
MT1/MT2 receptor binding assay context; analog purity profile
Rho Kinase Inhibitor Chemotype Exploration
Acetamide precursor scaffold; reported kinase inhibitor context
Kinase inhibition assay validation; structure-activity relationship review
Quality Control & Identity Verification
Distinct melting point (147 °C)
Melting point determination vs. co-stocked 7-methoxy positional isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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